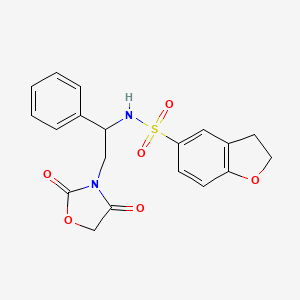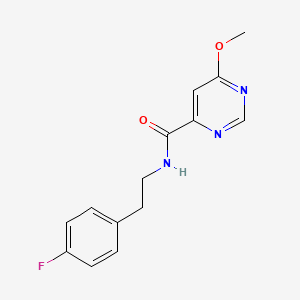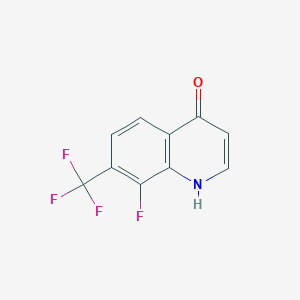![molecular formula C28H30N4O7 B2705315 N-(2-furylmethyl)-4-{[1-[2-(isopropylamino)-2-oxoethyl]-6,7-dimethoxy-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}benzamide CAS No. 1189874-48-3](/img/no-structure.png)
N-(2-furylmethyl)-4-{[1-[2-(isopropylamino)-2-oxoethyl]-6,7-dimethoxy-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethyl)-4-{[1-[2-(isopropylamino)-2-oxoethyl]-6,7-dimethoxy-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}benzamide is a useful research compound. Its molecular formula is C28H30N4O7 and its molecular weight is 534.569. The purity is usually 95%.
BenchChem offers high-quality N-(2-furylmethyl)-4-{[1-[2-(isopropylamino)-2-oxoethyl]-6,7-dimethoxy-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-furylmethyl)-4-{[1-[2-(isopropylamino)-2-oxoethyl]-6,7-dimethoxy-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Research by Abdallah et al. (2009) on the synthesis of tetra- and penta-heterocyclic compounds incorporated isoquinoline moiety showcases the methodology for creating complex molecules with potential applications in medicinal chemistry. This study exemplifies the synthetic strategies that can be adapted for compounds with similar structural complexities as the aforementioned chemical compound (Abdallah, Hassaneen, & Abdelhadi, 2009).
Advances in Quinazoline Chemistry
The work on quinazoline antifolate thymidylate synthase inhibitors by Marsham et al. (1989) provides insight into the design and potential therapeutic applications of quinazoline derivatives. This research is relevant for understanding the biological activity and chemical synthesis of complex quinazoline-based compounds, highlighting their importance in drug discovery (Marsham, Chambers, Hayter, Hughes, Jackman, O'Connor, Bishop, & Calvert, 1989).
Dopamine/Serotonin Receptor Ligands
Lehmann, Wittig, and Enzensperger (2003) conducted a study on dopamine/serotonin receptor ligands, developing novel heterocyclic ring systems. This research demonstrates the potential of complex organic molecules in targeting neurotransmitter systems, relevant for the development of new therapeutics based on the structure of N-(2-furylmethyl)-4-{[1-[2-(isopropylamino)-2-oxoethyl]-6,7-dimethoxy-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}benzamide (Lehmann, Wittig, & Enzensperger, 2003).
Synthesis and Analgesic Activity
Saad, Osman, and Moustafa (2011) explored the synthesis and analgesic activity of new pyrazoles and triazoles bearing a quinazoline moiety. This study is indicative of the analgesic potential of quinazoline derivatives, which can be an area of interest for compounds with similar structures (Saad, Osman, & Moustafa, 2011).
Development of PET Radiotracers
Abate et al. (2011) worked on arylamides hybrids of two high-affinity σ2 receptor ligands as tools for the development of PET radiotracers. This research underscores the significance of structural manipulation in creating compounds suitable for diagnostic imaging, relevant to the chemical structure (Abate, Ferorelli, Contino, Marottoli, Colabufo, Perrone, & Berardi, 2011).
Propriétés
Numéro CAS |
1189874-48-3 |
|---|---|
Formule moléculaire |
C28H30N4O7 |
Poids moléculaire |
534.569 |
Nom IUPAC |
4-[[6,7-dimethoxy-2,4-dioxo-1-[2-oxo-2-(propan-2-ylamino)ethyl]quinazolin-3-yl]methyl]-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C28H30N4O7/c1-17(2)30-25(33)16-31-22-13-24(38-4)23(37-3)12-21(22)27(35)32(28(31)36)15-18-7-9-19(10-8-18)26(34)29-14-20-6-5-11-39-20/h5-13,17H,14-16H2,1-4H3,(H,29,34)(H,30,33) |
Clé InChI |
WCVMYSNKZVIZKH-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)CN1C2=CC(=C(C=C2C(=O)N(C1=O)CC3=CC=C(C=C3)C(=O)NCC4=CC=CO4)OC)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 4-[(cyanomethyl)(cyclopentyl)carbamoyl]benzoate](/img/structure/B2705238.png)

![2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2705240.png)
![(E)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2705244.png)


![3-(furan-2-ylmethyl)-10-methyl-2-(piperidin-1-ylmethyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2705249.png)
![2-[5-(Diethylsulfamoyl)-2-oxo-1,2-dihydropyridin-1-yl]acetic acid](/img/structure/B2705251.png)
![[1-Methyl-2-(thiophen-2-yl)piperidin-3-yl]methanamine](/img/structure/B2705252.png)
